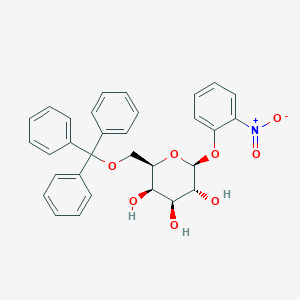
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside and related compounds involves multiple steps, including condensation reactions, saponification, and glycosylation processes catalyzed by agents like mercuric cyanide. For instance, the synthesis process may begin with the condensation of specific precursor molecules followed by the protective step saponification to yield crystalline compounds (Matta, Barlow, 1977).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated through spectroscopic methods, including 1H- and 13C-NMR spectroscopy. This analysis provides insights into the molecular conformations and the spatial arrangement of the atoms within the molecule. Detailed structural analysis might reveal the presence of specific functional groups and their orientations which are crucial for the compound's reactivity and interactions (Abbas, Barlow, Matta, 1981).
Chemical Reactions and Properties
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes various chemical reactions, including acetal migration during glycosylations and interactions with different reagents to form disaccharide derivatives. These reactions are essential for extending the oligosaccharide chain or modifying the compound for specific applications (Abbas et al., 1981).
Physical Properties Analysis
The physical properties of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its use as a substrate in enzymatic reactions or as an intermediate in chemical syntheses.
Chemical Properties Analysis
Chemically, 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside exhibits properties characteristic of nitrophenyl glycosides, including reactivity towards nucleophiles and enzymes such as β-galactosidase. Its chemical behavior is exploited in synthesizing complex oligosaccharides and studying enzyme specificity and mechanism (Matta, Barlow, 1976).
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups in Synthesis
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a molecule that can be utilized within the broader category of photosensitive protecting groups in synthetic chemistry. Photosensitive protecting groups, such as those based on nitrophenyl derivatives, play a crucial role in the development of light-sensitive systems for controlled chemical reactions. These groups enable selective activation or deactivation of functional groups in complex molecules, allowing for precise synthetic transformations. The application of such groups has shown promise in facilitating the synthesis of complex organic compounds, including those with potential pharmacological activities (Amit, Zehavi, & Patchornik, 1974).
Environmental Fate and Effects
While not directly related to 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside, understanding the environmental fate and effects of related nitrophenyl compounds provides insight into how similar structures might behave in natural ecosystems. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) is extensively studied for its environmental impact, particularly in aquatic environments. Such studies highlight the importance of assessing the ecological footprint of chemical substances, including potential estrogenic activities and effects on aquatic organisms (Hubert, 2003).
Advancements in Pharmacological Agents
The research into conjugates of natural compounds with nitroxyl radicals, including those derived from nitrophenyl, underscores the potential for creating pharmacological agents with enhanced or modified biological activities. These compounds, through the incorporation of nitroxyl radicals, may offer improved therapeutic profiles, including lower toxicity and increased efficacy against various diseases. This area of study exemplifies the innovative approaches to drug development, leveraging the unique properties of nitrophenyl derivatives for medicinal chemistry applications (Grigor’ev, Tkacheva, & Morozov, 2014).
Analytical and Diagnostic Applications
The development of analytical methods, such as chemiluminescent enzyme immunoassays, showcases another application domain for compounds like 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside. These methods leverage the sensitivity of chemiluminescence for the detection of various biomolecules, potentially including derivatives of nitrophenyl. Such techniques are crucial for clinical diagnostics, environmental monitoring, and research, providing tools for sensitive and specific analysis of complex samples (Tsuji, Maeda, & Arakawa, 1989).
Safety And Hazards
The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, clean the mouth with water and seek medical attention .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAEOBOBJPBKG-HBMYTODVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456426 | |
| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
CAS RN |
114102-89-5 | |
| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



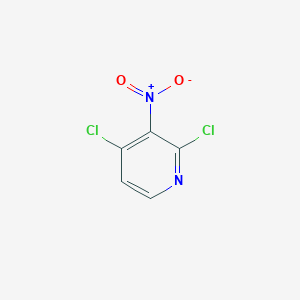
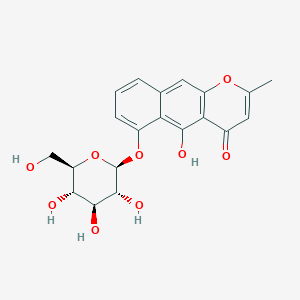
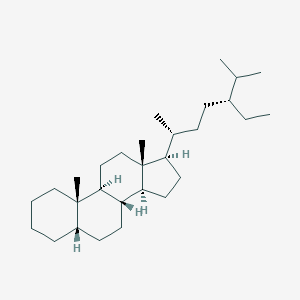
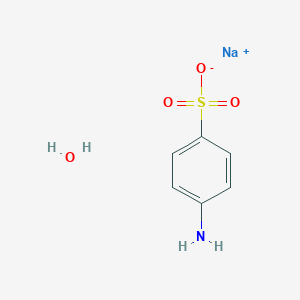
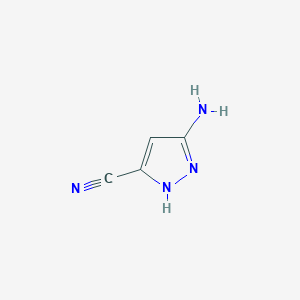
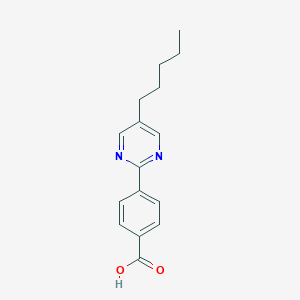

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
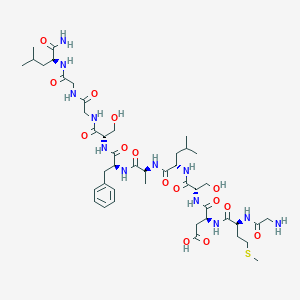
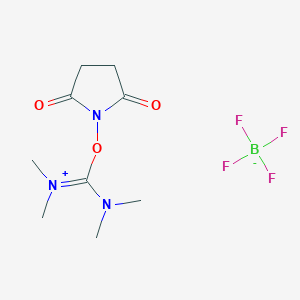
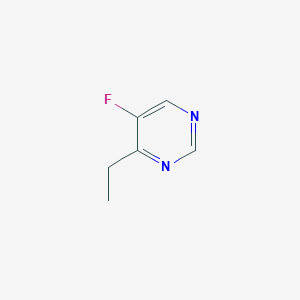
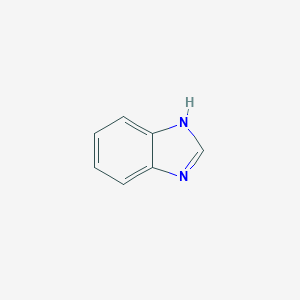
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)